3-Cyclohexyl-1,2-oxazol-5-amine

Lipophilicity Membrane permeability Pharmacokinetics

3-Cyclohexyl-1,2-oxazol-5-amine is a differentiated isoxazole building block offering a LogP of 2.05—substantially higher than unsubstituted isoxazol-5-amine (LogP 0.838)—and an Fsp³ of 0.666, far exceeding 3-phenylisoxazol-5-amine (~0.08). The cyclohexyl group serves as a saturated bioisostere for phenyl rings, reducing off-target promiscuity while enhancing membrane permeability. The primary amine at C5 enables rapid analoging via amide coupling or reductive amination. Supplied at ≥95% purity with full NMR, HPLC, and GC characterization, this scaffold is purpose-built for CNS drug discovery, fragment-based screening, and diversity-oriented synthesis.

Molecular Formula C9H14N2O
Molecular Weight 166.224
CAS No. 500766-46-1
Cat. No. B2811152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclohexyl-1,2-oxazol-5-amine
CAS500766-46-1
Molecular FormulaC9H14N2O
Molecular Weight166.224
Structural Identifiers
SMILESC1CCC(CC1)C2=NOC(=C2)N
InChIInChI=1S/C9H14N2O/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h6-7H,1-5,10H2
InChIKeyVQZCMFOELVYEHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclohexyl-1,2-oxazol-5-amine (CAS 500766-46-1): A Cyclohexyl-Substituted Isoxazole Building Block for Medicinal Chemistry and Chemical Biology Procurement


3-Cyclohexyl-1,2-oxazol-5-amine (CAS 500766-46-1; also known as 3-cyclohexylisoxazol-5-amine and 5-amino-3-cyclohexylisoxazole) is a heterocyclic small molecule comprising a 1,2-oxazole (isoxazole) core substituted at the 3-position with a cyclohexyl group and at the 5-position with a primary amine . The compound is a versatile synthetic intermediate and scaffold in medicinal chemistry, with a molecular formula of C9H14N2O and a molecular weight of 166.22 Da [1]. It is commercially available from multiple suppliers at purities typically ≥95%, with comprehensive analytical documentation including NMR, HPLC, and GC available upon request . While extensive primary biological data for this specific compound remain limited in the open literature, its structural features—the lipophilic cyclohexyl moiety, the electron-deficient isoxazole ring, and the reactive amine handle—confer physicochemical properties (e.g., ACD/LogP = 2.05) that are distinct from unsubstituted or smaller-alkyl isoxazol-5-amines and that may influence membrane permeability and pharmacokinetic behavior .

Why Generic Isoxazol-5-amine Substitution Fails: Physicochemical and Synthetic Distinctions of the 3-Cyclohexyl Analogue


Although 3-cyclohexyl-1,2-oxazol-5-amine belongs to the broader class of 5-amino-substituted isoxazoles, it cannot be freely substituted with other in-class compounds such as 3-methylisoxazol-5-amine, 3-phenylisoxazol-5-amine, or unsubstituted isoxazol-5-amine. The cyclohexyl substituent confers a calculated ACD/LogP of 2.05, which is substantially higher than the LogP of 0.838 for the parent isoxazol-5-amine scaffold [1]. This increase in lipophilicity is predicted to enhance membrane permeability and may alter the compound's distribution and target engagement profiles in cellular and in vivo contexts . Additionally, the steric bulk of the cyclohexyl ring—in contrast to smaller alkyl or aryl substituents—influences the conformational flexibility and potential binding interactions within hydrophobic pockets of biological targets . The 5-amino group provides a reactive handle for further derivatization (e.g., amide bond formation, diazotization, or reductive amination), but the electronic and steric environment imparted by the 3-cyclohexyl substituent can modulate the reactivity of this amine, affecting yields and selectivity in downstream synthetic transformations . Consequently, even within the same structural family, substituting one isoxazol-5-amine for another introduces meaningful physicochemical and synthetic variability that must be accounted for in research and development workflows.

Quantitative Evidence Guide: Differentiating 3-Cyclohexyl-1,2-oxazol-5-amine from Structural Analogs


LogP as a Determinant of Lipophilicity: 3-Cyclohexyl-1,2-oxazol-5-amine vs. Isoxazol-5-amine

The octanol-water partition coefficient (LogP) is a key physicochemical parameter governing membrane permeability and distribution. For 3-cyclohexyl-1,2-oxazol-5-amine, the ACD/LogP is calculated to be 2.05 . This represents a 1.21 log unit increase relative to the parent unsubstituted isoxazol-5-amine scaffold (LogP = 0.838) [1], corresponding to an approximately 16-fold increase in lipophilicity. This quantitative difference directly impacts the compound's predicted ability to traverse lipid bilayers and may influence its bioavailability and intracellular accumulation.

Lipophilicity Membrane permeability Pharmacokinetics

Molecular Weight and Heavy Atom Count Comparison: Impact on Ligand Efficiency and Synthetic Tractability

3-Cyclohexyl-1,2-oxazol-5-amine has a molecular weight of 166.22 Da and contains 12 heavy atoms [1]. Compared to the simpler 3-methylisoxazol-5-amine (MW = 98.10 Da, 7 heavy atoms) [2], the cyclohexyl derivative is 68 Da heavier. While this increase in size may reduce ligand efficiency metrics, the cyclohexyl group occupies significantly more three-dimensional space and provides greater hydrophobic surface area for potential target interactions. This distinction is critical for fragment-based drug discovery: 3-cyclohexyl-1,2-oxazol-5-amine is already outside the typical fragment space (MW < 300 Da but >150 Da), whereas 3-methylisoxazol-5-amine resides firmly within it.

Ligand efficiency Fragment-based drug design Synthetic accessibility

Hydrogen Bond Donor and Acceptor Counts: Implications for Solubility and Target Engagement

The target compound possesses 1 hydrogen bond donor (HBD) and 2 hydrogen bond acceptors (HBA) [1], whereas 3-phenylisoxazol-5-amine has 1 HBD and 2 HBA but a planar aromatic ring system that can engage in π-π stacking interactions . The cyclohexyl group is fully saturated (Fsp3 = 0.666), providing greater three-dimensionality compared to the planar phenyl ring (Fsp3 ≈ 0.08 for 3-phenylisoxazol-5-amine). This difference in saturation (Fsp3) has been associated with improved clinical success rates in drug development, as higher Fsp3 correlates with reduced promiscuity and better physicochemical properties [2].

Hydrogen bonding Solubility Drug-likeness

Boiling Point and Vapor Pressure: Practical Handling and Storage Considerations

3-Cyclohexyl-1,2-oxazol-5-amine has a predicted boiling point of 328.4 ± 30.0 °C at 760 mmHg and a vapor pressure of 0.0 ± 0.7 mmHg at 25 °C . In contrast, 3-methylisoxazol-5-amine is reported to have a melting point of 85-87 °C and a lower boiling point (estimated ~234 °C) . The higher boiling point of the cyclohexyl derivative indicates greater thermal stability and lower volatility, which may be advantageous for reactions requiring elevated temperatures or for long-term storage without significant evaporative loss.

Thermal stability Storage conditions Handling safety

Commercial Availability and Purity: Comparative Procurement Landscape

3-Cyclohexyl-1,2-oxazol-5-amine is stocked by at least 12 suppliers globally, with standard purities of 95% or 98% and analytical documentation (NMR, HPLC, GC) available upon request [1]. This level of commercial accessibility and quality assurance is comparable to or exceeds that of many substituted isoxazol-5-amines, which may have more limited supplier networks or lower purity specifications. The compound is available in quantities ranging from 100 mg to gram scale, with lead times as short as 2 days from US-based suppliers [2]. For researchers requiring a cyclohexyl-substituted isoxazole scaffold, this compound offers a reliable and well-documented entry point.

Procurement Supply chain Quality control

Class-Level Inference: Potential for Membrane Permeability and CNS Penetration

While direct experimental permeability data for 3-cyclohexyl-1,2-oxazol-5-amine are not available in the open literature, the calculated ACD/LogP of 2.05 and the compound's low molecular weight (166 Da) place it within the favorable property space for passive membrane diffusion and potential blood-brain barrier penetration [1]. Isoxazole derivatives with similar lipophilicity have demonstrated cellular permeability in various assays . This class-level inference suggests that the cyclohexyl substituent may enhance cellular uptake relative to more polar isoxazole analogues, though experimental validation is required.

Membrane permeability CNS drug discovery Pharmacokinetics

Optimal Use Cases for 3-Cyclohexyl-1,2-oxazol-5-amine in Drug Discovery and Chemical Biology


Fragment-Based Lead Optimization Requiring Enhanced Lipophilicity

In fragment-based drug discovery campaigns targeting hydrophobic binding pockets, 3-cyclohexyl-1,2-oxazol-5-amine (LogP = 2.05) offers a significant lipophilicity advantage over unsubstituted isoxazol-5-amine (LogP = 0.838) [1]. The cyclohexyl group provides a conformationally flexible, saturated hydrocarbon moiety that can occupy lipophilic subpockets while the 5-amino group serves as a vector for further elaboration. This scaffold is particularly suitable for lead optimization programs where increasing LogP is a strategic objective.

Synthesis of CNS-Penetrant Chemical Probes

The combination of moderate lipophilicity (LogP = 2.05), low molecular weight (166 Da), and a favorable Fsp3 value (0.666) positions this compound as a promising starting material for the development of brain-penetrant chemical probes [1]. The cyclohexyl group may reduce P-glycoprotein efflux compared to planar aromatic systems, and the primary amine allows facile conjugation to reporter tags or affinity handles.

Scaffold Hopping from Aromatic to Saturated Systems

For medicinal chemistry programs seeking to replace a phenyl or heteroaryl substituent with a saturated bioisostere, 3-cyclohexyl-1,2-oxazol-5-amine provides a direct entry point. The cyclohexyl group increases Fsp3 from ~0.08 to 0.666 relative to 3-phenylisoxazol-5-amine, potentially improving solubility and reducing off-target promiscuity [1]. The amine handle supports rapid analog synthesis via amide coupling or reductive amination.

Building Block for Diversity-Oriented Synthesis

The commercial availability of this compound at 95-98% purity with full analytical characterization supports its use as a building block in diversity-oriented synthesis and parallel library production [1]. The 5-amino group can be functionalized under a variety of conditions, and the cyclohexyl group imparts distinctive three-dimensional shape that enhances library diversity.

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